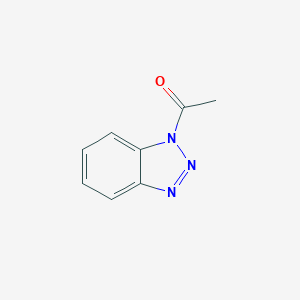

1-アセチル-1H-ベンゾトリアゾール

概要

説明

1-Acetyl-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound consisting of a benzene ring fused to a triazole ring. This compound and its derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of benzotriazole with various reagents to introduce acetyl or other substituent groups. For instance, the addition of (benzotriazol-1-yl)diethoxymethane to enol ethers and enamides can produce acetal-ethers and amino-acetals, which are valuable intermediates in organic synthesis . Similarly, the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol leads to the formation of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, a compound that can serve as a precursor for further chemical transformations .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be elucidated using spectroscopic methods and quantum chemical calculations. For example, a study investigated the structure of a 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one molecule using FT-IR, micro-Raman, UV-Vis spectroscopy, and DFT calculations. These techniques provide insights into the vibrational frequencies, electronic absorption, and molecular electrostatic potential of the molecule .

Chemical Reactions Analysis

Benzotriazole derivatives can participate in various chemical reactions due to their electron-deficient nature. For instance, 1-acetyl-4-nitrobenzotriazole has been used for the selective N-acetylation of nucleosides, demonstrating the compound's utility in protecting amino groups during synthetic procedures . Additionally, benzotriazole derivatives can be glycosylated to produce N-glycosyl benzotriazoles, which have been studied for their conformational properties using NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives, such as their antimicrobial activity, can be characterized using various analytical techniques. Novel [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives have been synthesized and shown to possess effective antimicrobial activities against a range of pathogens . The reactivity of these compounds can be further modified by introducing additional functional groups, as demonstrated in the synthesis of 2-(2'-acetoxy-5'-bromomethylphenyl)-2H-benzotriazole, which exhibits high reactivity due to the presence of bromine and acetoxy groups .

科学的研究の応用

腐食防止

1-アセチル-1H-ベンゾトリアゾール: は、特に1M HClなどの酸性環境における軟鋼の腐食抑制剤としての有効性について研究されてきました。それは、混合型抑制剤として作用し、濃度とともに抑制効率を高めることが示されています。 この化合物は、金属表面に保護的な薄い膜を形成し、SEMやEDAXなどの技術で確認できます .

有機合成

この化合物は、さまざまな有機分子の合成における反応物として役立ちます。たとえば、ジアリールヨードニウム塩とのC-N活性化反応により、1-アリール-1H-1,2,3-ベンゾトリアゾールの調製に使用されます。 また、N-置換-2-((1-および2-ベンゾトリアゾリル)メチル)-3-アクリレートの形成にも関与しています .

作用機序

Target of Action

1-Acetyl-1H-benzotriazole is primarily used as a reactant in the acylation of cellulose . It is also used in the preparation of N-acyl imidazolidinones . The primary targets of this compound are cellulose and imidazolidinone .

Mode of Action

The compound interacts with its targets through acylation. In the presence of K2CO3, 1-Acetyl-1H-benzotriazole is used to prepare N-acyl imidazolidinones by acylation of imidazolidinone . It is also used as a reactant for the acylation of cellulose .

Biochemical Pathways

It is known that the compound is involved in the acylation process of cellulose and imidazolidinone .

Result of Action

The result of the action of 1-Acetyl-1H-benzotriazole is the formation of N-acyl imidazolidinones and acylated cellulose . These reactions are facilitated by the presence of K2CO3 .

Action Environment

It is known that the compound’s reactions are facilitated in the presence of k2co3 .

Safety and Hazards

When handling 1-Acetyl-1H-benzotriazole, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation, and to avoid dust formation .

Relevant Papers One relevant paper discusses the inhibitive effects of 1-acetyl-1H-benzotriazole on corrosion of mild steel in 1M HCl using weight loss and electrochemical techniques . Another paper discusses the esterification of cellulose with acyl-1-benzotriazole .

特性

IUPAC Name |

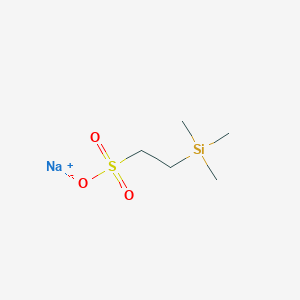

1-(benzotriazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIUIBKEGRPPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172081 | |

| Record name | N-Acetylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18773-93-8 | |

| Record name | N-Acetylbenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Acetyl-1H-benzotriazole (ABTZ) protect mild steel from corrosion in an acidic environment?

A1: ABTZ acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The molecule achieves this protection by adsorbing onto the mild steel surface, forming a thin protective film that acts as a barrier between the metal and the corrosive HCl solution []. This adsorption process follows the Langmuir isotherm model, indicating the formation of a monolayer of ABTZ on the steel surface [].

Q2: What evidence supports the formation of a protective film by ABTZ on the mild steel surface?

A2: The research paper presents evidence from Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDAX) that confirms the presence of a thin film on the mild steel surface after exposure to ABTZ in the HCl solution []. These techniques provide visual and elemental analysis, respectively, supporting the claim of ABTZ adsorption and film formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。